Cas no 1804713-68-5 (4-(Chloromethyl)-6-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine)

4-(Chloromethyl)-6-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine is a versatile heterocyclic compound featuring a chloromethyl group, a hydroxyl group, a nitro substituent, and a trifluoromethoxy moiety on a pyridine core. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The chloromethyl group enables further functionalization, while the electron-withdrawing nitro and trifluoromethoxy groups enhance electrophilic properties, facilitating nucleophilic substitution reactions. The hydroxyl group offers additional modification potential, such as etherification or esterification. Its trifluoromethoxy substituent contributes to enhanced metabolic stability and lipophilicity, which is advantageous in bioactive molecule design. This compound is particularly useful in constructing complex molecules requiring precise regiochemical control.
4-(Chloromethyl)-6-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine structure
1804713-68-5 structure
商品名:4-(Chloromethyl)-6-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine
CAS番号:1804713-68-5
MF:C7H4ClF3N2O4
メガワット:272.565871238709
CID:4830051

4-(Chloromethyl)-6-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

    • 4-(Chloromethyl)-6-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine
    • インチ: 1S/C7H4ClF3N2O4/c8-2-3-1-4(14)12-6(13(15)16)5(3)17-7(9,10)11/h1H,2H2,(H,12,14)
    • InChIKey: RXENXHNQGOQWEZ-UHFFFAOYSA-N
    • ほほえんだ: ClCC1=CC(NC(=C1OC(F)(F)F)[N+](=O)[O-])=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 424
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 84.2

4-(Chloromethyl)-6-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029098052-1g
4-(Chloromethyl)-6-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine
1804713-68-5 97%
1g
$1,460.20 2022-04-01

4-(Chloromethyl)-6-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine 関連文献

4-(Chloromethyl)-6-hydroxy-2-nitro-3-(trifluoromethoxy)pyridineに関する追加情報

4-(Chloromethyl)-6-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine: A Comprehensive Overview

The compound 4-(Chloromethyl)-6-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine, identified by the CAS number 1804713-68-5, is a highly specialized organic molecule with a complex structure and diverse applications. This pyridine derivative has garnered significant attention in recent years due to its unique chemical properties and potential uses in various fields, including pharmaceuticals, agrochemicals, and materials science.

The molecular structure of 4-(Chloromethyl)-6-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine is characterized by a pyridine ring with multiple substituents. The presence of a chloromethyl group at the 4-position, a hydroxyl group at the 6-position, a nitro group at the 2-position, and a trifluoromethoxy group at the 3-position contributes to its distinctive reactivity and stability. These substituents not only influence the electronic properties of the molecule but also play a crucial role in its interactions with other compounds.

Recent studies have highlighted the potential of this compound in drug discovery. Researchers have explored its ability to act as a precursor for bioactive molecules, particularly in the development of anti-inflammatory and anticancer agents. The nitro group, known for its strong electron-withdrawing effect, enhances the molecule's reactivity, making it a valuable intermediate in organic synthesis.

In addition to its pharmaceutical applications, 4-(Chloromethyl)-6-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine has shown promise in agrochemical research. Its ability to interact with various enzymes and receptors makes it a potential candidate for developing pesticides and herbicides. The trifluoromethoxy group, which imparts high stability and lipophilicity, further enhances its suitability for agricultural applications.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yield. These developments have made the compound more accessible for large-scale applications.

From an environmental perspective, understanding the degradation pathways of 4-(Chloromethyl)-6-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine is crucial for assessing its ecological impact. Studies have shown that under certain conditions, the compound undergoes hydrolysis or microbial degradation, reducing its persistence in the environment.

In conclusion, 4-(Chloromethyl)-6-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine is a versatile compound with wide-ranging applications across multiple industries. Its unique structure and reactivity make it an invaluable tool in modern chemistry. As research continues to uncover new possibilities for this compound, its role in advancing scientific and technological frontiers is expected to grow significantly.

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